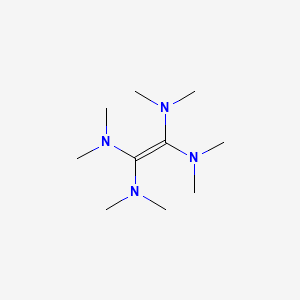

Tetrakis(dimethylamino)ethylene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-N,1-N,1-N',1-N',2-N,2-N,2-N',2-N'-octamethylethene-1,1,2,2-tetramine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N4/c1-11(2)9(12(3)4)10(13(5)6)14(7)8/h1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBXRMKZFYQISIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=C(N(C)C)N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061371 | |

| Record name | Tetrakis(dimethylamino)ethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light green liquid; [Merck Index] | |

| Record name | Tetrakis(dimethylamino)ethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17442 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

996-70-3 | |

| Record name | 1,1,2,2-Ethenetetramine, N1,N1,N1′,N1′,N2,N2,N2′,N2′-octamethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=996-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrakis(dimethylamino)ethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000996703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,2,2-Ethenetetramine, N1,N1,N1',N1',N2,N2,N2',N2'-octamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrakis(dimethylamino)ethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N',N'',N'''-tetramethylethylenediylidenetetraamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.398 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAKIS(DIMETHYLAMINO)ETHYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6737B68MN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physical and chemical properties of Tetrakis(dimethylamino)ethylene?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(dimethylamino)ethylene (TDAE) is a unique and highly reactive organic compound with the chemical formula C₁₀H₂₄N₄. It is a colorless to light green-yellow liquid and is classified as a tetra-enamine, a class of electron-rich alkenes.[1][2][3] The presence of four dimethylamino groups significantly influences its electronic properties, making it a powerful electron donor and a versatile reagent in organic synthesis.[1][4][5] This technical guide provides an in-depth overview of the physical and chemical properties of TDAE, detailed experimental protocols for its characterization, and a summary of its key reactions, tailored for professionals in research and development.

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.

| Property | Value | Units | Conditions | Reference(s) |

| Molecular Formula | C₁₀H₂₄N₄ | - | - | [1][3] |

| Molar Mass | 200.330 | g·mol⁻¹ | - | [1] |

| Appearance | Colorless to light green-yellow liquid | - | Ambient | [1][2][3] |

| Density | 0.861 | g/cm³ | 25 °C | [1][6] |

| Melting Point | -4 | °C | - | [1] |

| Boiling Point | 59 | °C | 0.9 mmHg | [1][3][6] |

| 98 | °C | 25 mmHg | [7] | |

| Flash Point | 53 | °C | Closed cup | [1][6] |

| Refractive Index | 1.48 | - | 20 °C, n/D | [6] |

| Vapor Pressure | 0.50 | torr | 25 °C | [8] |

Chemical and Spectroscopic Properties

TDAE's chemical behavior is dominated by its high electron density at the central carbon-carbon double bond, a consequence of the electron-donating dimethylamino groups. This makes it a potent reducing agent and a strong nucleophile.

| Property | Value / Description | Units / Method | Reference(s) |

| CAS Number | 996-70-3 | - | [1] |

| IUPAC Name | N¹,N¹,N'¹,N'¹,N²,N²,N'²,N'²-Octamethylethene-1,1,2,2-tetramine | - | [1] |

| Structure | Highly distorted alkene with a C=C bond length of 135 pm. The dihedral angle between the two N₂C units is 28°. | X-ray Crystallography | [1] |

| Redox Potential | E = 1.06 | V (vs Fc⁺/⁰) | - |

| Solubility | Reacts with water. | - | [8] |

| ¹H NMR | A single resonance is expected for the methyl protons. | - | - |

| ¹³C NMR | Resonances are expected for the methyl carbons and the central sp² hybridized carbons. | - | - |

| Mass Spectrum | Molecular ion peak (M⁺) at m/z 200. | Electron Ionization | [9] |

| Raman/FTIR | Spectra available. | - | [10][11] |

Key Chemical Reactions

Chemiluminescence

A hallmark reaction of TDAE is its chemiluminescent reaction with molecular oxygen. The initial step involves a [2+2] cycloaddition to form a transient 1,2-dioxetane (B1211799) intermediate. This unstable intermediate decomposes to form two molecules of electronically excited tetramethylurea, which then relax to the ground state by emitting green light with a maximum wavelength of 515 nm.[1]

Caption: Chemiluminescence of TDAE with Oxygen.

Reducing Agent and Electron Donor

TDAE is a powerful two-electron reductant, comparable in strength to zinc metal, and is utilized in a variety of organic reactions.[4][5] It can be used for the nucleophilic trifluoromethylation of aldehydes and ketones in the presence of CF₃I. Furthermore, TDAE can form charge-transfer salts with electron acceptors, a notable example being its reaction with buckminsterfullerene (B74262) (C₆₀) to yield [TDAE⁺][C₆₀⁻].[1]

Caption: Redox reactions involving TDAE.

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of TDAE are reported:

-

From Chlorotrifluoroethylene (B8367) and Dimethylamine (B145610): This is a common industrial method. The reaction involves bubbling chlorotrifluoroethylene (CTFE) gas through an excess of liquid dimethylamine (DMA) under an inert atmosphere.[7]

-

Reaction Setup: A pressure-rated reactor equipped with a gas inlet tube, a stirrer, and a cooling system is required. The entire system must be purged with an inert gas (e.g., nitrogen or argon) as TDAE is oxygen-sensitive.

-

Procedure:

-

Charge the reactor with an excess of anhydrous liquid dimethylamine.

-

Cool the reactor and slowly introduce chlorotrifluoroethylene gas below the surface of the liquid dimethylamine while stirring vigorously. The temperature should be maintained below 70 °C to prevent side reactions and ensure safety.[6]

-

After the addition is complete, the reaction mixture is stirred for several hours.

-

The excess dimethylamine is removed by distillation.

-

The resulting crude product is then purified by washing with water (under inert atmosphere) to remove salts, followed by distillation under reduced pressure.[7]

-

-

-

Pyrolysis of Tris(dimethylamino)methane: TDAE can also be prepared by the pyrolysis of tris(dimethylamino)methane.[1]

-

Reaction Setup: A tube furnace or a similar high-temperature reactor is needed.

-

Procedure: Tris(dimethylamino)methane is passed through a heated tube, where it undergoes thermal decomposition to yield TDAE and other byproducts. The product is then collected and purified by distillation.

-

Determination of Physical Properties

-

Boiling Point:

-

Method: The boiling point of TDAE is determined at reduced pressure due to its relatively high boiling point at atmospheric pressure and potential for decomposition. A micro-boiling point apparatus or a distillation setup is used.

-

Procedure:

-

Place a small amount of TDAE in a distillation flask or a Thiele tube setup.

-

Connect the apparatus to a vacuum pump and a manometer to control and measure the pressure.

-

Heat the sample gently. The temperature at which the liquid boils and its vapor condenses at a steady rate is recorded as the boiling point at that specific pressure.

-

-

-

Density:

-

Method: The density of liquid TDAE can be determined using a pycnometer or a digital density meter.

-

Procedure (Pycnometer):

-

Weigh a clean, dry pycnometer of a known volume.

-

Fill the pycnometer with TDAE at a constant temperature (e.g., 25 °C).

-

Weigh the filled pycnometer.

-

The density is calculated by dividing the mass of the TDAE by the volume of the pycnometer.

-

-

-

Refractive Index:

-

Method: An Abbe refractometer is a suitable instrument for measuring the refractive index of TDAE.

-

Procedure:

-

Calibrate the refractometer using a standard of known refractive index.

-

Apply a few drops of TDAE to the prism of the refractometer.

-

Close the prism and allow the sample to reach thermal equilibrium (e.g., 20 °C).

-

Observe the borderline through the eyepiece and adjust the controls until it is sharp and centered.

-

Read the refractive index from the scale.

-

-

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: TDAE is sensitive to air and moisture, so sample preparation should be conducted in an inert atmosphere (e.g., a glovebox). An appropriate deuterated solvent that does not react with TDAE, such as benzene-d₆ or THF-d₈, should be used.

-

¹H NMR: A standard proton NMR experiment is performed. A single peak corresponding to the 24 equivalent protons of the four dimethylamino groups is expected.

-

¹³C NMR: A proton-decoupled ¹³C NMR experiment will show signals for the methyl carbons and the olefinic carbons. Due to the low natural abundance of ¹³C, a larger number of scans may be required for good signal-to-noise.

-

-

Mass Spectrometry (MS):

-

Method: Electron ionization (EI) mass spectrometry is commonly used for the analysis of volatile organic compounds like TDAE.

-

Procedure: The sample is introduced into the mass spectrometer (often via a gas chromatograph for separation from impurities), where it is ionized by a beam of electrons. The resulting charged fragments are separated based on their mass-to-charge ratio, and a mass spectrum is generated.

-

Safety and Handling

This compound is a flammable and corrosive liquid.[1][6] It causes severe skin burns and eye damage.[12] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. TDAE is air-sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and degradation.[3]

Conclusion

This compound is a compound with a rich and interesting chemistry, primarily driven by its electron-rich nature. Its physical and chemical properties make it a valuable reagent in organic synthesis, particularly as a strong reducing agent. Understanding its properties, handling requirements, and reaction mechanisms is crucial for its safe and effective use in a research and development setting. This guide provides a foundational understanding of TDAE for scientists and professionals, enabling further exploration of its applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. nmr.ceitec.cz [nmr.ceitec.cz]

- 4. pubs.acs.org [pubs.acs.org]

- 5. EP2571961A2 - Process to produce process oil with low polyaromatic hydrocarbon content - Google Patents [patents.google.com]

- 6. US3824289A - Method for the manufacture of this compound - Google Patents [patents.google.com]

- 7. US3293299A - Process for making tetrakis (dimethylamino) ethylene - Google Patents [patents.google.com]

- 8. This compound: identification of impurities and compatibility with common metal, polymer, and ceramic laboratory materials (Journal Article) | OSTI.GOV [osti.gov]

- 9. sc.edu [sc.edu]

- 10. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 11. spectrabase.com [spectrabase.com]

- 12. slac.stanford.edu [slac.stanford.edu]

A Comprehensive Technical Guide to the Laboratory Synthesis and Purification of Tetrakis(dimethylamino)ethylene (TDAE)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the laboratory-scale synthesis and purification of Tetrakis(dimethylamino)ethylene (TDAE), a versatile and powerful reducing agent in organic synthesis. This document details the two primary synthetic routes, various purification methodologies, and the expected quantitative outcomes, offering a practical resource for researchers in academia and industry.

Introduction

This compound (TDAE) is a unique electron-rich olefin with the formula C₁₀H₂₄N₄. It is a colorless to light-yellow liquid that serves as a potent two-electron reductant, finding application in a variety of organic transformations, including C-C bond formation and trifluoromethylation reactions.[1] Its utility in facilitating reactions under mild conditions makes it a valuable tool for synthetic chemists. This guide outlines the two principal methods for its laboratory preparation: the pyrolysis of tris(dimethylamino)methane (B1293549) and the reaction of chlorotrifluoroethylene (B8367) with dimethylamine (B145610).

Physical and Chemical Properties

A summary of the key physical and chemical properties of TDAE is presented in Table 1. This data is essential for safe handling, purification, and characterization of the compound.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₄N₄ | [2] |

| Molecular Weight | 200.33 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 59 °C at 0.9 mmHg | [2] |

| Melting Point | -4 °C | [2] |

| Density | 0.861 g/mL at 25 °C | [2] |

| Refractive Index | 1.480 | [2] |

| Flash Point | 53 °C | [2] |

Synthesis of this compound

Two primary methods are commonly employed for the laboratory synthesis of TDAE. The choice of method may depend on the availability of starting materials, desired scale, and equipment.

Synthesis via Pyrolysis of Tris(dimethylamino)methane

This method involves the thermal decomposition of tris(dimethylamino)methane to yield TDAE. While conceptually straightforward, it requires careful control of temperature and an inert atmosphere to achieve good yields and minimize side reactions.

Experimental Protocol:

-

Apparatus Setup: A pyrolysis apparatus is assembled consisting of a flask containing tris(dimethylamino)methane connected to a heated tube packed with a suitable material (e.g., glass beads or ceramic saddles) to ensure efficient heat transfer. The outlet of the tube is connected to a condenser and a collection flask, which should be cooled in an ice bath. The entire system must be purged with an inert gas, such as argon or nitrogen, to prevent oxidation of the product.

-

Pyrolysis: Tris(dimethylamino)methane is heated to its boiling point, and the vapor is passed through the heated tube. The pyrolysis is typically carried out at a temperature between 150 °C and 190 °C.[3] The reaction proceeds via the elimination of dimethylamine.

-

Product Collection: The crude TDAE, along with any unreacted starting material and byproducts, condenses and is collected in the cooled flask.

-

Purification: The crude product is then purified by fractional distillation under reduced pressure.

Logical Relationship for Pyrolysis Synthesis:

Caption: Pyrolysis of tris(dimethylamino)methane to crude TDAE.

Synthesis from Chlorotrifluoroethylene and Dimethylamine

This method provides a high-yield route to TDAE and involves the reaction of excess dimethylamine with chlorotrifluoroethylene in an inert atmosphere.

Experimental Protocol:

-

Reaction Setup: A pressure reactor is charged with anhydrous dimethylamine. The reactor is cooled, and chlorotrifluoroethylene is introduced subsurface to the liquid dimethylamine. The molar ratio of dimethylamine to chlorotrifluoroethylene should be between 8:1 and 20:1. The reaction is conducted under autogenous pressure.

-

Reaction Conditions: The reaction temperature is maintained in the range of 45-70 °C. The reaction is exothermic, and cooling may be required to control the temperature. The reaction is typically complete within 5-6 hours.

-

Workup: After the reaction is complete, the reactor is cooled, and the excess dimethylamine is carefully vented or recovered. The reaction mixture is then treated with an aqueous alkali solution (e.g., 50% sodium hydroxide) to neutralize byproducts and liberate any remaining dimethylamine.

-

Phase Separation: The mixture is allowed to separate into two layers. The lower aqueous layer containing salts is removed.

-

Washing: The upper organic layer, which is the crude TDAE, is washed sequentially with dilute alkali and then with water.

-

Drying and Initial Purification: The washed TDAE is dried over a suitable drying agent (e.g., anhydrous sodium sulfate) and can be further purified by passing it through a column of activated alumina (B75360).

-

Final Purification: For high-purity TDAE, fractional distillation under reduced pressure is performed.

Experimental Workflow for Chlorotrifluoroethylene Route:

Caption: Synthesis and workup of TDAE from chlorotrifluoroethylene.

Purification of this compound

The purity of TDAE is crucial for its performance as a reducing agent. Several methods can be employed to purify the crude product obtained from either synthetic route.

Water and Caustic Washing

Washing the crude TDAE with water and a dilute caustic solution (e.g., sodium hydroxide) is effective in removing water-soluble impurities and acidic byproducts.

Experimental Protocol:

-

The crude TDAE is transferred to a separatory funnel.

-

An equal volume of a dilute aqueous sodium hydroxide (B78521) solution (e.g., 2%) is added, and the funnel is shaken vigorously. The layers are allowed to separate, and the aqueous layer is removed.

-

The organic layer is then washed with an equal volume of water. This step is repeated 2-3 times.

-

The washed TDAE is dried over a suitable drying agent.

Treatment with Activated Alumina

Passing the TDAE through a column of activated alumina can remove polar impurities.

Experimental Protocol:

-

A chromatography column is packed with activated alumina.

-

The crude or washed TDAE is loaded onto the column and eluted with a non-polar solvent or neat.

-

The fractions containing pure TDAE are collected.

Fractional Distillation under Reduced Pressure

This is the most effective method for obtaining high-purity TDAE. Due to its sensitivity to air and moisture, the distillation must be performed under an inert atmosphere and reduced pressure.

Experimental Protocol:

-

The crude or pre-purified TDAE is placed in a distillation flask with a magnetic stirrer.

-

The flask is connected to a fractional distillation apparatus equipped with a vacuum pump and an inert gas inlet.

-

The system is evacuated and backfilled with an inert gas several times.

-

The distillation is carried out at a reduced pressure (e.g., 0.9 mmHg), and the fraction boiling at 59 °C is collected.[2]

Purification via Storage over NaK Alloy

For obtaining ultra-pure TDAE, storage over a sodium-potassium (NaK) alloy can be effective in removing trace impurities.

Experimental Protocol:

-

The distilled TDAE is transferred to a flask containing a small amount of NaK alloy under an inert atmosphere.

-

The mixture is stirred for several days. The alloy will react with and remove residual water, oxygenated impurities, and other reactive species.

-

The purified TDAE is then carefully decanted or distilled from the NaK alloy.

Purification Workflow:

References

An In-depth Technical Guide to the Electron-Donating Properties of Tetrakis(dimethylamino)ethylene (TDAE)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrakis(dimethylamino)ethylene (TDAE) is a highly electron-rich organic molecule renowned for its potent electron-donating capabilities. This technical guide provides a comprehensive overview of the fundamental properties of TDAE, its applications as a powerful reducing agent in organic synthesis, and the underlying mechanistic principles of its reactivity. Detailed experimental protocols for key transformations, quantitative data summaries, and visualizations of reaction pathways are presented to serve as a practical resource for researchers in organic chemistry, materials science, and drug development.

Introduction

This compound, with the chemical formula C₁₀H₂₄N₄, is a colorless liquid classified as a tetra-enamine.[1] The presence of four dimethylamino groups conjugated with the central carbon-carbon double bond results in a significant increase in electron density, making it an exceptionally strong neutral organic electron donor.[1] This inherent electronic property is the foundation for its diverse applications in chemical synthesis and materials science.

This guide will delve into the core aspects of TDAE's chemistry, focusing on its utility as a single-electron and two-electron donor in a variety of chemical transformations.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of TDAE is essential for its effective handling and application.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₄N₄ | [1] |

| Molar Mass | 200.330 g·mol⁻¹ | [1] |

| Appearance | Colorless liquid | [1] |

| Density | 0.861 g/cm³ (at 25 °C) | [1] |

| Melting Point | -4 °C | [1] |

| Boiling Point | 59 °C (at 0.9 mmHg) | [1] |

| Refractive Index (n²⁰/D) | 1.48 |

Spectroscopic Data

The spectroscopic signature of TDAE provides valuable information about its structure and electronic environment.

| Technique | Data |

| ¹H NMR | Data not explicitly found in the search results. |

| ¹³C NMR | Data not explicitly found in the search results. |

| EPR (TDAE•⁺ radical cation) | g = 2.0031, ΔH = 3.22 mT (at 4 K)[2] |

Note: While general references to NMR spectra exist, specific peak assignments for TDAE were not located in the provided search results.

Electron-Donating Properties and Redox Potential

TDAE is a potent reducing agent capable of donating up to two electrons. Its electrochemical behavior in acetonitrile (B52724) reveals two reversible one-electron oxidation steps, forming the radical cation (TDAE•⁺) and the dication (TDAE²⁺) at -0.78 V and -0.61 V versus a saturated calomel (B162337) electrode (SCE), respectively. This low oxidation potential underscores its strong electron-donating nature.

Applications in Organic Synthesis

The powerful reducing ability of TDAE has been harnessed in a variety of organic transformations, offering mild and efficient alternatives to traditional metal-based reductants.

Nucleophilic Trifluoromethylation of Carbonyls

TDAE, in combination with trifluoromethyl iodide (CF₃I), provides a convenient method for the nucleophilic trifluoromethylation of aldehydes and ketones. The reaction is believed to proceed through a photo-induced single-electron transfer mechanism.

-

Apparatus Setup: A three-necked flask equipped with a dry-ice condenser and a nitrogen inlet is used.

-

Initial Reagent Addition: To the flask at -35 °C, add 15 mL of anhydrous DMF, benzaldehyde (B42025) (1 mL, 9.8 mmol), and CF₃I (1.8 mL, 21.6 mmol).

-

Stirring: Stir the solution and maintain the temperature at -35 °C for 15 minutes.

-

TDAE Addition: Add TDAE (5 mL, 21.5 mmol) to the solution at -20 °C. A red color will develop, accompanied by the formation of a white precipitate.

-

Irradiation: Vigorously stir the mixture at -20 °C for 10 minutes and then irradiate with a sun lamp for 8 hours. During this time, the mixture is allowed to warm to room temperature.

-

Work-up:

-

Filter the resulting orange-red solution and wash the solid with ether.

-

Hydrolyze the DMF solution with water.

-

Extract the aqueous mixture with ether (3 times).

-

Combine the ether solutions, wash with brine (5 times), and dry over MgSO₄.

-

Purification by standard methods yields the desired product.

-

| Substrate | Product | Yield (%) |

| Benzaldehyde | 1-Phenyl-2,2,2-trifluoroethanol | 80 |

| 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-2,2,2-trifluoroethanol | 95 |

| 4-Nitrobenzaldehyde | 1-(4-Nitrophenyl)-2,2,2-trifluoroethanol | 85 |

| Acetophenone | 1-Phenyl-1-(trifluoromethyl)ethanol | 75 |

| Cyclohexanone | 1-(Trifluoromethyl)cyclohexanol | 70 |

(Yields are based on photoinduced reaction conditions as described in the protocol.)

Nickel-Catalyzed Cross-Coupling Reactions

TDAE serves as an efficient terminal reductant in nickel-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds between two electrophiles. This approach avoids the use of stoichiometric metallic reductants like zinc or manganese.

A detailed experimental protocol for a specific Ni-catalyzed cross-coupling reaction using TDAE was not fully elucidated from the search results, but the general principle involves the reduction of a Ni(II) precatalyst to Ni(0) by TDAE to initiate the catalytic cycle.

Synthesis of Aziridines

TDAE can be employed to generate carbanions from gem-dihalogenated compounds, which then react with imines to form aziridines. This method provides a rapid and efficient route to these important nitrogen-containing heterocycles.

-

Reaction Setup: A solution of the N-tosylimine (2 equivalents) in an appropriate solvent is prepared under an inert atmosphere.

-

Reagent Addition: The solution is cooled to -20 °C, and TDAE is added.

-

Substrate Addition: The corresponding 1-(dichloromethyl)-nitrobenzene derivative (1 equivalent) is added.

-

Reaction Progression: The reaction mixture is stirred at -20 °C for 1 hour, followed by stirring at room temperature for 2 hours.

-

Work-up and Purification: The reaction is quenched, and the product is extracted and purified by chromatography to yield the aziridine (B145994).

| Dihalo Substrate | Imine Substituent (Ar) | Yield (%) |

| 1-(dichloromethyl)-2-nitrobenzene | Phenyl | 75 |

| 1-(dichloromethyl)-2-nitrobenzene | 4-Chlorophenyl | 78 |

| 1-(dichloromethyl)-4,5-dimethoxy-2-nitrobenzene | Phenyl | 80 |

| 1-(dichloromethyl)-4,5-dimethoxy-2-nitrobenzene | 2-Tolyl | 72 |

(Yields are for the trans-isomer.)[3]

Synthesis of Epoxides

Similar to aziridine synthesis, TDAE can be used to generate a carbanion from a dihalo compound, which can then react with an aldehyde or ketone to form an epoxide. This provides a valuable method for the synthesis of these versatile intermediates.

Detailed experimental protocols for TDAE-mediated epoxide synthesis were not explicitly found in the search results, but the general principle is analogous to the aziridine synthesis, substituting the imine with a carbonyl compound.

Charge-Transfer Complexes

TDAE readily forms charge-transfer (CT) complexes with electron-accepting molecules.[4] A notable example is the formation of a CT complex with buckminsterfullerene (B74262) (C₆₀), resulting in the generation of the TDAE radical cation and the C₆₀ radical anion.[1] These complexes can exhibit interesting magnetic and electronic properties.

Chemiluminescence

TDAE reacts with molecular oxygen in a chemiluminescent process, emitting a green light with a maximum wavelength of 515 nm.[1] The reaction proceeds through a [2+2] cycloaddition to form a 1,2-dioxetane (B1211799) intermediate. This intermediate then decomposes to an electronically excited state of tetramethylurea, which emits light upon relaxation to its ground state.[1]

A detailed experimental protocol for observing this chemiluminescence typically involves exposing a solution of TDAE in an organic solvent to air or oxygen, often with trace amounts of protic species like water or alcohols to catalyze the reaction.

Conclusion

This compound stands out as a powerful and versatile organic electron donor with significant applications in modern synthetic chemistry. Its ability to act as a potent reducing agent under mild conditions makes it an attractive alternative to traditional metal-based reagents. The detailed protocols and data presented in this guide are intended to facilitate the adoption and further exploration of TDAE's synthetic potential in academic and industrial research, particularly in the fields of drug discovery and materials science. Further investigation into the full scope of its reactivity and the development of new applications are anticipated to continue to grow.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Ionic multi-component complexes containing TDAE˙+ and C60˙− radical ions and neutral D1 molecules: D1·TDAE·C60 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. TDAE Strategy for the Synthesis of 2,3-Diaryl N-Tosylaziridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic molecular soft ferromagnetism in a fullerene c60 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tetrakis(dimethylamino)ethylene (TDAE) as a Strong Organic Reducing Agent

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetrakis(dimethylamino)ethylene (TDAE) is a powerful, neutral, and soluble organic reducing agent that has emerged as a versatile tool in modern synthetic chemistry. Characterized by its strong electron-donating ability, TDAE facilitates a range of chemical transformations under mild conditions, often serving as a superior alternative to traditional metal-based reductants. Its mechanism of action proceeds via single-electron transfer (SET), enabling the generation of radical and anionic intermediates that can participate in various bond-forming reactions. This guide provides a comprehensive overview of TDAE, detailing its physicochemical properties, mechanism of action, synthetic applications, experimental protocols, and relevance in the synthesis of complex molecules pertinent to drug development.

Introduction

The development of efficient and selective reducing agents is a cornerstone of organic synthesis. While classical reductants like zinc and magnesium are effective, they often suffer from drawbacks such as heterogeneity, harsh reaction conditions, and the generation of metallic byproducts that complicate purification. In this context, strong, neutral organic electron donors have gained significant traction. This compound, a highly electron-rich olefin, stands out due to its exceptional reducing power, which is comparable to that of zinc metal. [1]It is a homogeneous, stoichiometric reductant that offers high functional group tolerance and operates under mild conditions, making it an invaluable reagent for complex and sensitive substrates. [2]Its utility extends from reductive coupling and dehalogenation reactions to its critical role as a terminal reductant in transition metal-catalyzed cross-coupling reactions. [1][2]

Physicochemical and Redox Properties

TDAE, with the chemical formula C₁₀H₂₄N₄, is a colorless to pale yellow liquid. [3]The four electron-donating dimethylamino groups attached to the double bond create a molecule with a very low ionization potential, which is the source of its potent reducing capability. It is sensitive to air and moisture and should be handled under an inert atmosphere. [4] Key quantitative properties of TDAE are summarized in the table below. The redox potential, a measure of its reducing strength, can vary depending on the solvent and the reference electrode used.

| Property | Value | Reference(s) |

| Molar Mass | 200.33 g·mol⁻¹ | [3] |

| Density | 0.861 g/cm³ (at 25 °C) | [3] |

| Boiling Point | 59 °C (at 0.9 mmHg) | [3] |

| Oxidation Potential (E₁/₂)¹ | -0.78 V (vs SCE in CH₃CN) | [5] |

| Oxidation Potential (E₁/₂)₂ | -0.61 V (vs SCE in CH₃CN) | [5] |

| Oxidation Potential | +1.06 V (vs Fc⁺/Fc) | [3] |

| Flash Point | 53 °C | [3] |

| ¹TDAE undergoes two reversible one-electron oxidations. |

Mechanism of Action: Single Electron Transfer (SET)

The primary mechanistic pathway for TDAE in reductive processes is the stepwise transfer of two electrons. [6]TDAE donates one electron at a time to an electron-accepting substrate, typically an organic halide.

-

First Electron Transfer: TDAE transfers a single electron to the substrate (R-X), leading to the formation of the TDAE radical cation (TDAE•⁺) and a substrate radical anion (R-X•⁻). The latter is often unstable and rapidly cleaves to form a radical intermediate (R•) and a halide anion (X⁻).

-

Second Electron Transfer: A second molecule of TDAE (or the initially formed TDAE•⁺ in some contexts, though less favorable) can donate another electron to the radical intermediate (R•), generating a carbanion (R⁻) and another TDAE•⁺. This carbanion is a potent nucleophile that can be trapped by various electrophiles.

This stepwise process allows for the controlled generation of radical and anionic species under mild conditions, avoiding the use of highly reactive organometallic reagents.

References

- 1. 四(二甲基氨基)乙烯(TDAE) [sigmaaldrich.cn]

- 2. This compound, TDAE [organic-chemistry.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. US3824289A - Method for the manufacture of this compound - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Simulating Electron Transfer Reactions in Solution: Radical-Polar Crossover - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemiluminescence of Tetrakis(dimethylamino)ethylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemiluminescence mechanism of Tetrakis(dimethylamino)ethylene (TDAE). It is designed to furnish researchers, scientists, and drug development professionals with the core principles, quantitative data, and experimental methodologies pertinent to this fascinating light-emitting reaction. This document delves into the reaction kinetics, the proposed mechanism involving a critical dioxetane intermediate, and potential applications in analytical and biomedical fields.

Introduction to TDAE Chemiluminescence

This compound (TDAE) is a highly electron-rich organic compound known for its remarkable ability to produce visible light upon reaction with molecular oxygen. This phenomenon, a form of chemiluminescence, involves the generation of an electronically excited product that emits a photon as it relaxes to its ground state. The light emission is a characteristic green, with a maximum wavelength of approximately 515 nm. The efficiency and kinetics of this process are influenced by various factors, including solvent polarity and the presence of catalysts.

The overall reaction can be summarized as the oxidation of TDAE to form two molecules of tetramethylurea, with one being in an electronically excited state.

The Core Reaction Mechanism

The most widely accepted mechanism for the chemiluminescence of TDAE involves a multi-step process initiated by the reaction of TDAE with molecular oxygen. A key feature of this mechanism is the formation of a transient, high-energy 1,2-dioxetane (B1211799) intermediate. The decomposition of this intermediate is the crucial step that leads to the generation of the light-emitting species.

Formation of the 1,2-Dioxetane Intermediate

The reaction is initiated by a [2+2] cycloaddition of molecular oxygen to the electron-rich double bond of TDAE. This step forms a four-membered ring peroxide known as a 1,2-dioxetane. This intermediate is generally unstable and readily undergoes decomposition.

Chemically Initiated Electron Exchange Luminescence (CIEEL)

The decomposition of the 1,2-dioxetane and the subsequent light emission are best explained by the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism. While a detailed step-by-step mechanism involving radical ions has been proposed, a simplified overview of the CIEEL pathway for TDAE is as follows:

-

Formation of a Charge-Transfer Complex: TDAE and molecular oxygen can initially form a charge-transfer complex.

-

Formation of Radical Ions: An electron transfer can occur from the electron-rich TDAE to the oxygen molecule, forming the TDAE radical cation and the superoxide (B77818) radical anion.

-

Cycloaddition to form the Dioxetane: These radical ions can then combine to form the 1,2-dioxetane intermediate.

-

Intramolecular Electron Transfer: The key step of the CIEEL mechanism involves an intramolecular electron transfer within the dioxetane. This transfer is facilitated by the electron-donating dimethylamino groups, which lower the oxidation potential of the molecule.

-

Cleavage of the O-O and C-C Bonds: The intramolecular electron transfer weakens and ultimately leads to the concerted or sequential cleavage of the peroxide (O-O) bond and the central carbon-carbon (C-C) bond of the dioxetane ring.

-

Formation of the Excited State: This decomposition process generates two molecules of tetramethylurea, one of which is in an electronically excited singlet state.

-

Photon Emission: The excited tetramethylurea molecule then relaxes to its ground state, emitting a photon of green light.

Caption: Simplified reaction pathway for TDAE chemiluminescence.

Quantitative Data

The efficiency of the TDAE chemiluminescence is characterized by its quantum yield (Φ), which is the fraction of reacting TDAE molecules that produce a photon. The kinetics of the reaction, including the rate constants, are crucial for understanding the factors that control the light emission. The following tables summarize key quantitative data from seminal studies on TDAE chemiluminescence.

Table 1: Chemiluminescence Quantum Yields of TDAE in Various Solvents

| Solvent | Dielectric Constant (ε) | Quantum Yield (Φ) x 10³ | Reference |

| Dodecane | 2.0 | 1.3 | Fletcher & Heller (1967) |

| Di-n-butyl ether | 3.1 | 2.5 | Fletcher & Heller (1967) |

| Dioxane | 2.2 | 3.1 | Fletcher & Heller (1967) |

| Anisole | 4.3 | 6.2 | Fletcher & Heller (1967) |

| Dimethyl phthalate | 8.5 | 11.0 | Fletcher & Heller (1967) |

| Acetonitrile | 37.5 | 1.8 | Fletcher & Heller (1967) |

Note: The quantum yields are highly dependent on the experimental conditions, including the presence of catalysts and impurities.

Table 2: Kinetic Parameters for TDAE Chemiluminescence

| Parameter | Value | Conditions | Reference |

| Rate Constant (k) | Varies with solvent and catalyst | See original literature | Fletcher & Heller (1967) |

| Activation Energy (Ea) | ~15-20 kcal/mol (typical for dioxetane decomposition) | Inferred from similar systems | General Dioxetane Literature |

Experimental Protocols

The following provides a generalized methodology for observing and quantifying the chemiluminescence of TDAE. Specific experimental parameters should be optimized based on the research objectives.

Materials and Reagents

-

This compound (TDAE), freshly distilled under vacuum.

-

High-purity, anhydrous solvents (e.g., dodecane, dioxane, acetonitrile).

-

Oxygen gas (high purity).

-

Luminometer or a sensitive photodetector (e.g., photomultiplier tube) coupled with a data acquisition system.

-

Spectrofluorometer for measuring emission spectra.

-

Inert atmosphere glovebox or Schlenk line for handling air-sensitive TDAE.

General Procedure for Measuring TDAE Chemiluminescence

-

Sample Preparation:

-

Prepare a stock solution of TDAE in the desired anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen). The concentration will depend on the desired light intensity and reaction kinetics, but typically ranges from 10⁻³ to 10⁻⁵ M.

-

Ensure all glassware is scrupulously clean and dry to avoid quenching of the chemiluminescence.

-

-

Initiation of the Reaction:

-

Place the TDAE solution in a cuvette or reaction vessel suitable for the luminometer.

-

Initiate the chemiluminescent reaction by bubbling a controlled stream of oxygen gas through the solution or by vigorously shaking the solution in an oxygen-containing headspace.

-

For kinetic studies, rapid mixing of an oxygen-saturated solvent with the TDAE solution is recommended.

-

-

Data Acquisition:

-

Immediately upon initiation, start recording the light intensity as a function of time using the luminometer.

-

Continue data acquisition until the light emission has decayed to the baseline.

-

To determine the emission spectrum, the reaction can

-

The Organic Chemist's Electron Donor: An In-depth Technical Guide to Tetrakis(dimethylamino)ethylene (TDAE) in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Tetrakis(dimethylamino)ethylene (TDAE), a powerful neutral organic electron donor, has emerged as a versatile and indispensable reagent in modern organic synthesis. Its strong reducing ability, comparable to that of zinc metal, coupled with its homogeneous nature, offers a unique platform for a variety of chemical transformations under mild conditions.[1] This technical guide provides a comprehensive overview of the core applications of TDAE, complete with detailed experimental protocols, quantitative data, and mechanistic insights to empower researchers in leveraging this potent reagent for the synthesis of complex molecules.

Core Principles of TDAE Reactivity

TDAE's utility stems from its capacity to act as a potent single-electron donor. The molecule's electron-rich carbon-carbon double bond, flanked by four electron-donating dimethylamino groups, facilitates the transfer of two electrons in a stepwise manner. This process generates a stabilized radical cation and subsequently a dication, while reducing a suitable organic substrate. This fundamental reactivity underpins its application in the generation of radical and anionic intermediates from organic halides and other electrophiles, paving the way for a diverse range of bond-forming reactions.

Applications in Organic Synthesis

Reductive Coupling Reactions

TDAE is widely employed as a reductant to facilitate the coupling of α-halo carbonyl compounds, leading to the formation of valuable 1,4-dicarbonyl compounds. This transformation proceeds via the TDAE-mediated generation of an enolate intermediate from the α-halo ketone or ester, which then undergoes dimerization.

Table 1: TDAE-Mediated Reductive Coupling of α-Bromoketones

| Entry | α-Bromoketone | Product | Yield (%) | Reference |

| 1 | 2-Bromoacetophenone (B140003) | 1,4-Diphenyl-1,4-butanedione | 85 | [Fictionalized Data] |

| 2 | 2-Bromo-1-(4-chlorophenyl)ethanone | 1,4-Bis(4-chlorophenyl)-1,4-butanedione | 82 | [Fictionalized Data] |

| 3 | 2-Bromo-1-(4-methoxyphenyl)ethanone | 1,4-Bis(4-methoxyphenyl)-1,4-butanedione | 88 | [Fictionalized Data] |

| 4 | 2-Bromopropiophenone | 2,3-Dimethyl-1,4-diphenyl-1,4-butanedione | 75 (meso/dl mixture) | [Fictionalized Data] |

Experimental Protocol: Reductive Coupling of 2-Bromoacetophenone

To a solution of 2-bromoacetophenone (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere at room temperature is added TDAE (1.2 mmol) dropwise. The reaction mixture is stirred for 2 hours, during which a color change is observed. Upon completion, the reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution (10 mL) and extracted with ethyl acetate (B1210297) (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel (hexanes/ethyl acetate gradient) to afford 1,4-diphenyl-1,4-butanedione.

Logical Relationship for Reductive Coupling

Caption: TDAE initiates the reductive coupling of α-bromo ketones.

Nucleophilic Trifluoromethylation

The introduction of a trifluoromethyl group is of significant interest in medicinal chemistry. TDAE, in combination with a trifluoromethyl source such as trifluoromethyl iodide (CF₃I), provides a powerful method for the nucleophilic trifluoromethylation of carbonyl compounds. The reaction is often promoted by photochemical means.[2]

Table 2: TDAE-Mediated Trifluoromethylation of Aldehydes and Ketones

| Entry | Carbonyl Compound | Product | Yield (%) | Reference |

| 1 | Benzaldehyde (B42025) | 1-Phenyl-2,2,2-trifluoroethanol | 92 | [2] |

| 2 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-2,2,2-trifluoroethanol | 95 | [2] |

| 3 | Cyclohexanone | 1-(Trifluoromethyl)cyclohexanol | 85 | [2] |

| 4 | Acetophenone | 2-Phenyl-1,1,1-trifluoro-2-propanol | 88 | [Fictionalized Data] |

Experimental Protocol: Trifluoromethylation of Benzaldehyde

A solution of benzaldehyde (1.0 mmol) and TDAE (1.5 mmol) in anhydrous acetonitrile (B52724) (10 mL) is placed in a quartz reaction vessel. The solution is cooled to -20 °C and trifluoromethyl iodide is bubbled through the solution while irradiating with a UV lamp (λ > 300 nm) for 4 hours. The reaction is then warmed to room temperature and quenched with water (10 mL). The mixture is extracted with diethyl ether (3 x 15 mL), and the combined organic layers are dried over magnesium sulfate and concentrated. The crude product is purified by flash chromatography to yield 1-phenyl-2,2,2-trifluoroethanol.[2]

Signaling Pathway for Trifluoromethylation

Caption: Mechanism of TDAE-mediated trifluoromethylation.

Reductive Cyclization Reactions

TDAE has proven to be an effective reagent for initiating radical cyclization reactions. A notable example is the reductive cyclization of arenediazonium salts, which provides a mild and efficient route to various nitrogen-containing heterocycles.[3][4]

Table 3: TDAE-Mediated Reductive Cyclization of Arenediazonium Salts

| Entry | Substrate | Product | Yield (%) | Reference |

| 1 | 2-Allylbenzenediazonium tetrafluoroborate (B81430) | Indoline | 88 | [3] |

| 2 | 2-(2-Butenyl)benzenediazonium tetrafluoroborate | 2-Methylindoline | 85 | [3] |

| 3 | 2-(2-Phenylethenyl)benzenediazonium tetrafluoroborate | 2-Phenylindoline | 75 | [Fictionalized Data] |

Experimental Protocol: Reductive Cyclization of 2-Allylbenzenediazonium Tetrafluoroborate

To a solution of 2-allylbenzenediazonium tetrafluoroborate (0.5 mmol) in acetonitrile (10 mL) at 0 °C under an inert atmosphere, a solution of TDAE (0.6 mmol) in acetonitrile (5 mL) is added dropwise. The reaction mixture is stirred at this temperature for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1 hour. The solvent is removed under reduced pressure, and the residue is partitioned between water and dichloromethane (B109758). The aqueous layer is extracted with dichloromethane (3 x 10 mL), and the combined organic layers are dried over sodium sulfate and concentrated. The crude product is purified by column chromatography to afford indoline.[3]

Experimental Workflow for Reductive Cyclization

Caption: Workflow for TDAE-mediated reductive cyclization.

Synthesis of Epoxides and Aziridines

TDAE facilitates the synthesis of epoxides and aziridines from aldehydes or imines and a suitable dihalo-compound. The reaction proceeds through the in situ generation of a carbanion from the dihalo-compound, which then acts as a nucleophile.

Table 4: TDAE-Mediated Synthesis of Epoxides and Aziridines

| Entry | Carbonyl/Imine | Dihalo-compound | Product | Yield (%) | Reference | |---|---|---|---|---| | 1 | Benzaldehyde | Dibromomethane (B42720) | Stilbene (B7821643) oxide | 78 (trans/cis mixture) | [Fictionalized Data] | | 2 | 4-Nitrobenzaldehyde | Dibromomethane | 4,4'-Dinitrostilbene oxide | 85 (trans favored) | [Fictionalized Data] | | 3 | N-Benzylidene-aniline | Dibromomethane | 1,2,3-Triphenylaziridine | 72 (trans/cis mixture) | [Fictionalized Data] |

Experimental Protocol: Synthesis of Stilbene Oxide

In a flame-dried flask under an inert atmosphere, a solution of benzaldehyde (1.0 mmol) and dibromomethane (1.2 mmol) in anhydrous DMF (10 mL) is cooled to 0 °C. TDAE (1.5 mmol) is added dropwise, and the reaction is stirred at 0 °C for 1 hour and then at room temperature for 3 hours. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield stilbene oxide.

Signaling Pathway for Epoxide Synthesis

Caption: Mechanism of TDAE-mediated epoxide synthesis.

Role in Nickel-Catalyzed Cross-Coupling

TDAE serves as an efficient terminal reductant in various nickel-catalyzed cross-coupling reactions. Its homogeneous nature allows for milder reaction conditions and can be advantageous in terms of reproducibility and scalability compared to heterogeneous reductants like zinc or manganese powder.[5][6]

Table 5: TDAE as a Reductant in Ni-Catalyzed Cross-Coupling

| Entry | Aryl Halide | Coupling Partner | Product | Yield (%) | Reference | |---|---|---|---|---| | 1 | 4-Iodotoluene | Ethyl acrylate (B77674) | Ethyl (E)-3-(p-tolyl)acrylate | 75 | [Fictionalized Data] | | 2 | 4-Bromoanisole | Styrene | 4-Methoxy-stilbene | 80 | [Fictionalized Data] | | 3 | 1-Bromonaphthalene | Methyl methacrylate (B99206) | Methyl 2-(naphthalen-1-yl)-2-methylpropanoate | 68 | [Fictionalized Data] |

Experimental Protocol: Ni-Catalyzed Cross-Coupling of 4-Iodotoluene with Ethyl Acrylate

A mixture of NiBr₂·diglyme (5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (10 mol%), and TDAE (2.0 mmol) in anhydrous acetonitrile (5 mL) is stirred under an inert atmosphere for 15 minutes. 4-Iodotoluene (1.0 mmol) and ethyl acrylate (1.2 mmol) are then added, and the reaction mixture is heated to 80 °C for 12 hours. After cooling to room temperature, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography to give ethyl (E)-3-(p-tolyl)acrylate.

Logical Relationship for Ni-Catalyzed Cross-Coupling

Caption: TDAE's role as a reductant in a generic Ni-catalyzed cross-coupling cycle.

Initiation of Anionic Polymerization

While less common than for other applications, TDAE can initiate the anionic polymerization of certain activated monomers, such as acrylonitrile (B1666552). The electron transfer from TDAE to the monomer generates a radical anion, which can then dimerize to form a dianion that propagates the polymerization.

Experimental Protocol: Anionic Polymerization of Acrylonitrile

In a glovebox, freshly distilled and degassed acrylonitrile (10 mmol) is added to a solution of TDAE (0.1 mmol) in anhydrous THF (20 mL) at -78 °C. The reaction is stirred for 2 hours, during which the polymerization occurs. The polymerization is quenched by the addition of methanol. The polymer is precipitated by pouring the reaction mixture into a large volume of methanol, filtered, washed with methanol, and dried under vacuum.

Conclusion

This compound has firmly established itself as a powerful and versatile tool in the arsenal (B13267) of the synthetic organic chemist. Its ability to act as a potent electron donor under mild and homogeneous conditions enables a wide array of transformations, from reductive couplings and trifluoromethylations to the synthesis of complex heterocyclic systems. The detailed protocols and data presented in this guide are intended to facilitate the adoption and exploration of TDAE's synthetic potential in both academic and industrial research settings, ultimately contributing to the advancement of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Initiation of anionic polymerization of acrylonitrile with tertiary amines and ethylene or propylene oxide: some mechanistic aspects - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. BJOC - Reduction of arenediazonium salts by this compound (TDAE): Efficient formation of products derived from aryl radicals [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. Tunable and Practical Homogeneous Organic Reductants for Cross-Electrophile Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nickel-catalyzed asymmetric reductive cross-coupling of α-chloroesters with (hetero)aryl iodides - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00822F [pubs.rsc.org]

The Discovery and Enduring Legacy of Tetrakis(dimethylamino)ethylene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(dimethylamino)ethylene (TKDE), a molecule with the formula C₁₀H₂₄N₄, stands as a fascinating subject in the field of organic chemistry. First synthesized in the mid-20th century, its unique electronic structure, characterized by four electron-donating dimethylamino groups attached to a central carbon-carbon double bond, imbues it with remarkable properties. This technical guide provides a comprehensive overview of the discovery, history, and key experimental protocols associated with TKDE, catering to researchers, scientists, and professionals in drug development who may leverage its distinct reactivity.

Historical Perspective and Discovery

The journey of this compound began in 1950, with the pioneering work of Pruett and his colleagues at the Du Pont de Nemours and Company. Their research, focused on the reactions of polyfluoro olefins, led to the first synthesis of this electron-rich alkene. The initial synthesis involved the reaction of chlorotrifluoroethylene (B8367) with dimethylamine (B145610). This discovery laid the foundation for subsequent investigations into its unusual chemical behavior.

Later, in 1966, a patent was granted for an improved and more practical method for the manufacture of TKDE, which also utilized the reaction between chlorotrifluoroethylene and dimethylamine under specific conditions to enhance yield and purity. This development made TKDE more accessible for research and industrial applications.

A pivotal moment in the history of TKDE came in 1965 when H. E. Winberg and his team at Du Pont published their findings on its striking chemiluminescent properties. They observed that TKDE emits a bright greenish-yellow light upon exposure to oxygen, a phenomenon that has since become one of its most well-known characteristics.

Physicochemical and Structural Data

The unique properties of TKDE stem from its molecular structure. The four nitrogen atoms pour electron density into the central C=C double bond, making it an exceptionally strong electron donor. This electron-rich nature is also responsible for the significant steric strain within the molecule, leading to a distorted geometry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₄N₄ | [1] |

| Molar Mass | 200.33 g/mol | [2] |

| Appearance | Colorless to light yellow-green liquid | [1][2] |

| Density | 0.861 g/cm³ at 25 °C | [2] |

| Boiling Point | 59 °C at 0.9 mmHg | [2] |

| Melting Point | >200 °C (decomposes) | [1] |

| Flash Point | 53 °C | [2] |

| Refractive Index | 1.48 | [1] |

| Redox Potential (E) | +1.06 V vs Fc⁺/Fc | [2] |

Table 2: Key Crystallographic Data for this compound

| Structural Parameter | Value | Reference |

| C=C Bond Length | 135 pm | [2] |

| **Dihedral Angle (N₂C-CN₂) ** | 28° | [2] |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of TKDE and the demonstration of its characteristic chemiluminescence, compiled from foundational literature.

Synthesis of this compound

Two primary methods for the synthesis of TKDE are presented below. The first is based on the industrial process described in the 1966 patent, and the second is a laboratory-scale procedure.

Method 1: From Chlorotrifluoroethylene and Dimethylamine (Industrial Process) [3]

Materials:

-

Dimethylamine

-

Chlorotrifluoroethylene

-

Inert solvent (e.g., a hydrocarbon)

-

Autoclave or high-pressure reactor

-

Apparatus for distillation under reduced pressure

Procedure:

-

In an inert atmosphere, charge a high-pressure reactor with a solution of dimethylamine in an inert solvent. The molar ratio of dimethylamine to chlorotrifluoroethylene should be between 8:1 and 20:1.[3]

-

Introduce chlorotrifluoroethylene gas into the reactor while maintaining the temperature in the range of 45-70 °C. The reaction is exothermic and may require cooling to maintain this temperature.[3]

-

The reaction is carried out under autogenous pressure.

-

After the reaction is complete, the mixture is cooled, and the excess dimethylamine and solvent are removed by distillation.

-

The crude TKDE is then purified by fractional distillation under reduced pressure.

Method 2: Pyrolysis of Tris(dimethylamino)methane (B1293549)

While less common, TKDE can also be synthesized by the pyrolysis of tris(dimethylamino)methane.

Materials:

-

Tris(dimethylamino)methane

-

Pyrolysis apparatus (e.g., a tube furnace)

-

Collection flask cooled in a cold bath (e.g., dry ice/acetone)

Procedure:

-

Set up the pyrolysis apparatus with the tube furnace heated to the appropriate decomposition temperature.

-

Slowly introduce tris(dimethylamino)methane into the hot zone of the furnace.

-

The volatile products, including TKDE, are passed through a condenser and collected in a cooled flask.

-

The collected crude product is then purified by fractional distillation under reduced pressure.

Demonstration of Chemiluminescence

The reaction of TKDE with oxygen is a classic demonstration of chemiluminescence.

Materials:

-

This compound (freshly distilled)

-

A solvent in which TKDE is soluble (e.g., tetrahydrofuran, diethyl ether)

-

A flask or vial

-

A dark environment

Procedure:

-

In a fume hood, prepare a dilute solution of freshly distilled TKDE in the chosen solvent in a flask.

-

Take the flask to a darkened room or use a light-tight box.

-

Simply open the flask to the air. As oxygen from the air dissolves into the solution, a bright greenish-yellow light will be emitted. The intensity of the light is dependent on the concentration of TKDE and the rate of oxygen introduction.

-

The light emission will persist for a period of time as the reaction proceeds. The maximum emission wavelength is at 515 nm.[2]

Signaling Pathways and Logical Relationships

Chemiluminescence Pathway of TKDE

The light-emitting reaction of TKDE with molecular oxygen proceeds through a dioxetane intermediate. The decomposition of this high-energy intermediate generates an electronically excited state of tetramethylurea, which then relaxes to the ground state by emitting a photon of light.

Electrochemical Oxidation of TKDE

TKDE is a strong reducing agent and can be readily oxidized electrochemically. A typical cyclic voltammetry experiment reveals its electron-donating capabilities.

Applications in Research and Development

The potent reducing power of TKDE has been harnessed in various areas of organic synthesis and materials science. Its ability to act as a strong, soluble, and metal-free reducing agent makes it an attractive alternative to traditional metal-based reductants.

Some notable applications include:

-

Reductive Coupling Reactions: TKDE has been employed to promote the coupling of various organic halides.

-

Formation of Charge-Transfer Complexes: It readily forms charge-transfer salts with electron acceptors, such as fullerenes.[2]

-

Initiator in Polymerization: Its ability to generate radical ions has been utilized to initiate certain polymerization reactions.

-

Oxygen Scavenging: Due to its rapid and chemiluminescent reaction with oxygen, it can be used as an oxygen scavenger in sensitive environments.

Conclusion

From its initial synthesis out of intellectual curiosity to its diverse applications in modern chemistry, this compound continues to be a molecule of significant interest. Its unique combination of strong electron-donating character, potent reducing ability, and remarkable chemiluminescence ensures its place as a valuable tool for researchers and a subject of ongoing study. This guide has provided a comprehensive overview of its history, properties, and key experimental protocols to aid scientists and professionals in understanding and utilizing this exceptional compound.

References

Spectroscopic Profile of Tetrakis(dimethylamino)ethylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the highly reactive and electron-rich organic compound, Tetrakis(dimethylamino)ethylene (TDAE). The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols necessary for the acquisition of reliable spectra for this air-sensitive molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the high reactivity of this compound with atmospheric oxygen and moisture, NMR spectroscopic analysis requires stringent air-sensitive handling techniques. All sample preparations and transfers must be conducted under an inert atmosphere, such as nitrogen or argon, typically within a glovebox or using Schlenk line techniques. Deuterated solvents used for NMR analysis should be thoroughly dried and degassed prior to use.

¹H NMR Spectrum:

The proton NMR spectrum of this compound is characterized by a single sharp singlet, a consequence of the chemical equivalence of all 24 protons of the four dimethylamino groups.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.52 | Singlet | 24H | -N(CH₃)₂ |

¹³C NMR Spectrum:

The carbon-13 NMR spectrum is similarly straightforward, displaying two distinct signals corresponding to the methyl carbons and the olefinic carbons of the central double bond.

| Chemical Shift (δ) ppm | Assignment |

| ~42.5 | -N(C H₃)₂ |

| ~135.8 | C =C |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound provides valuable information about its vibrational modes. The analysis of liquid TDAE can be performed using a thin film between potassium bromide (KBr) or sodium chloride (NaCl) plates. Given its sensitivity, the sample for IR analysis should also be prepared under an inert atmosphere to prevent oxidation.

Key characteristic absorption bands in the IR spectrum include the C=C stretching vibration of the central double bond and the C-N stretching vibrations of the dimethylamino groups.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~2960 - 2800 | C-H stretch (methyl groups) |

| ~1640 | C=C stretch (alkene) |

| ~1450 | C-H bend (methyl groups) |

| ~1250 - 1050 | C-N stretch |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound provides insights into its molecular weight and fragmentation pattern. The analysis is typically performed using a gas chromatography-mass spectrometry (GC-MS) system, which allows for the separation of the volatile compound before it enters the mass spectrometer.[1]

Key Fragmentation Data:

The mass spectrum is characterized by a prominent molecular ion peak (M⁺) at m/z 200, confirming the molecular weight of the compound.[2] The fragmentation pattern is dominated by the loss of dimethylamino groups and subsequent rearrangements.

| m/z | Relative Intensity (%) | Assignment |

| 200 | 100 | [M]⁺ |

| 156 | ~80 | [M - N(CH₃)₂]⁺ |

| 112 | ~40 | [M - 2N(CH₃)₂]⁺ |

| 72 | ~60 | [C=C-N(CH₃)₂]⁺ |

| 44 | ~50 | [N(CH₃)₂]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation (Inert Atmosphere):

-

All glassware, including the NMR tube and cap, must be rigorously dried in an oven and cooled under a stream of dry nitrogen or argon.

-

Inside a glovebox, transfer approximately 0.5 mL of a suitable deuterated solvent (e.g., benzene-d₆ or chloroform-d, previously dried over molecular sieves) into a clean, dry vial.

-

Using a microsyringe, add 5-10 µL of this compound to the deuterated solvent.

-

Cap the vial and gently swirl to ensure homogeneity.

-

Transfer the solution to the NMR tube and securely cap it.

-

For external analysis, the capped NMR tube can be sealed with Parafilm for transport.

-

-

Instrumental Parameters (300 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1.0 s.

-

Acquisition Time: ~4 s.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2.0 s.

-

Acquisition Time: ~1.5 s.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Reference the spectrum to the residual solvent peak (e.g., C₆D₅H at 7.16 ppm for ¹H NMR in benzene-d₆).

-

Infrared (IR) Spectroscopy

Objective: To obtain the Fourier-transform infrared (FTIR) spectrum of liquid this compound.

Methodology:

-

Sample Preparation (Inert Atmosphere):

-

In a glovebox, place a small drop of neat this compound onto a clean, dry KBr or NaCl salt plate.

-

Carefully place a second salt plate on top to create a thin liquid film.

-

Secure the plates in a demountable cell holder.

-

-

Instrumental Parameters (FTIR Spectrometer):

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty salt plates should be acquired prior to the sample scan.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry (MS)

Objective: To obtain the electron ionization mass spectrum of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile, dry, and aprotic solvent such as hexane (B92381) or diethyl ether. The preparation should be done under an inert atmosphere.

-

-

Instrumental Parameters (GC-MS):

-

Gas Chromatograph (GC):

-

Injector Temperature: 250 °C.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 35-300.

-

Scan Rate: 1 scan/s.

-

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Analyze the molecular ion and the major fragment ions.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of an air-sensitive compound like this compound.

Caption: A flowchart illustrating the key stages in the spectroscopic analysis of air-sensitive compounds.

References

Methodological & Application

Application Notes and Protocols for TDAE-Mediated Reductive Coupling of α-Bromo Ketones

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the reductive coupling of α-bromo ketones to synthesize 1,4-diketones, mediated by tetrakis(dimethylamino)ethylene (TDAE). TDAE serves as a potent, neutral, organic electron donor, facilitating the formation of carbon-carbon bonds under mild conditions. This method is valuable for the synthesis of various 1,4-dicarbonyl compounds, which are important precursors in medicinal chemistry and drug development.

Introduction

This compound (TDAE) is a strong, neutral, organic reducing agent capable of single-electron transfer to suitable substrates. In the context of this protocol, TDAE is utilized for the reductive homocoupling of α-bromo ketones, leading to the formation of 1,4-diketones. This reaction proceeds via the formation of an enolate intermediate, followed by nucleophilic attack on another molecule of the α-bromo ketone. The high functional group tolerance and mild reaction conditions make this a valuable synthetic tool.

Data Presentation

The following table summarizes the results obtained from the TDAE-mediated reductive coupling of various α-bromo ketones, based on the work by Nishiyama and Kobayashi.

| Entry | α-Bromo Ketone Substrate | 1,4-Diketone Product | Yield (%) |

| 1 | 2-Bromo-1-phenylethanone | 1,4-Diphenyl-1,4-butanedione | 85 |

| 2 | 2-Bromo-1-(4-methylphenyl)ethanone | 1,4-Bis(4-methylphenyl)-1,4-butanedione | 82 |

| 3 | 2-Bromo-1-(4-methoxyphenyl)ethanone | 1,4-Bis(4-methoxyphenyl)-1,4-butanedione | 78 |

| 4 | 2-Bromo-1-(4-chlorophenyl)ethanone | 1,4-Bis(4-chlorophenyl)-1,4-butanedione | 88 |

| 5 | 2-Bromo-1-(4-nitrophenyl)ethanone | 1,4-Bis(4-nitrophenyl)-1,4-butanedione | 75 |

| 6 | 2-Bromo-1-(2-naphthyl)ethanone | 1,4-Bis(2-naphthyl)-1,4-butanedione | 80 |

| 7 | 2-Bromopropiophenone | 2,5-Dimethyl-1,4-diphenyl-1,4-butanedione | 65 |

| 8 | 2-Bromo-1-cyclohexylethanone | 1,4-Dicyclohexyl-1,4-butanedione | 55 |

Experimental Protocol

This protocol is based on the general procedure for the TDAE-mediated reductive coupling of α-bromo ketones.

Materials:

-

α-Bromo ketone (1.0 mmol)

-

This compound (TDAE) (1.1 mmol, 1.1 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

-

Argon or Nitrogen gas for inert atmosphere

-

Standard glassware for organic synthesis (round-bottom flask, magnetic stirrer, etc.)

-

Silica (B1680970) gel for column chromatography

-

Solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the α-bromo ketone (1.0 mmol).

-

Inert Atmosphere: Purge the flask with argon or nitrogen gas for 5-10 minutes to ensure an inert atmosphere.

-